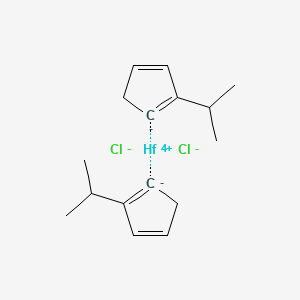

Bis(isopropylcyclopentadienyl)hafnium dichloride

Descripción general

Descripción

Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride, also known as HfCl2(iPrCp)2, is an organometallic compound with the empirical formula C16H22Cl2Hf . It has a molecular weight of 463.74 .

Molecular Structure Analysis

The molecular structure of Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride consists of a hafnium atom bonded to two chlorine atoms and two isopropylcyclopentadienyl ligands . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis

Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride is a solid compound with a melting point of 126-128 °C . It has a molecular weight of 463.74 .Aplicaciones Científicas De Investigación

Polymerization Catalyst

Bis(isopropylcyclopentadienyl)hafnium dichloride is used as a catalyst in the polymerization of propylene to produce elastomeric polypropylene. The polymer's elastomeric properties are interpreted in terms of a stereoblock microstructure. Hafnium-based catalysts yield polypropylenes that are significantly less isotactic than corresponding zirconium compounds, although their molecular weights and productivities are similar (Bruce et al., 1997).

Chromatographic Separation

This compound has been used in high-performance liquid chromatography for the separation of various metal dichlorides. It demonstrates significant efficiency in terms of capacity factors, separation efficiencies, and compound resolutions (Mazzo et al., 1983).

Complex Synthesis

The compound is involved in synthesizing several C2-symmetric bis(phospholyl) adducts of group 4 metals. These complexes undergo specific isomerization processes that are accelerated by Lewis bases (Bellemin‐Laponnaz et al., 2001).

Reactivity Studies

This compound participates in reactions that form divinyl compounds and undergo various rearrangements, showcasing its reactivity and potential for creating complex molecular structures (Beckhaus et al., 1989).

Formation of Unique Metal Complexes

It reacts to form hafnium methandiide (carbene) complexes, completing the triad of group 4 metal complexes containing the MC moiety. This demonstrates its ability to form unique and complex metal structures (Babu et al., 2000).

Catalytic Applications

The compound is used in olefin polymerization catalysts, playing a role in the formation of ethyl-bridged dinuclear and heterodinuclear zirconium and hafnium complexes. This application demonstrates its potential in catalysis and polymer science (Bochmann & Lancaster, 1995).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Bis(isopropylcyclopentadienyl)hafnium dichloride is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s important to note that the interactions of organometallic compounds with their targets can be complex and varied, often involving coordination bonds and electron transfer .

Biochemical Pathways

Organometallic compounds can participate in a wide range of chemical reactions, potentially affecting various biochemical pathways .

Pharmacokinetics

Its bioavailability, as well as its absorption, distribution, metabolism, and excretion in the body, remain to be investigated .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals can potentially influence the action of organometallic compounds .

Propiedades

IUPAC Name |

hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11.2ClH.Hf/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBDCKZHXIMIPW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2Hf | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)

![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)

![7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148991.png)

![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)

![methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3149030.png)